molecular formula C12H15N3OS B11791965 3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline

3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline

Cat. No.: B11791965
M. Wt: 249.33 g/mol
InChI Key: ODDBCCNYKLGBSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline is a synthetic organic compound featuring a 1,2,5-thiadiazole core substituted with an isobutoxy group at position 4 and an aniline moiety at position 3. Its molecular formula is C₁₂H₁₆N₃OS, with a molecular weight of 250.35 g/mol. The isobutoxy group (branched C₄H₉O) enhances lipophilicity, while the aniline moiety provides hydrogen-bonding capability, which may influence receptor binding or solubility.

Properties

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

3-[4-(2-methylpropoxy)-1,2,5-thiadiazol-3-yl]aniline

InChI

InChI=1S/C12H15N3OS/c1-8(2)7-16-12-11(14-17-15-12)9-4-3-5-10(13)6-9/h3-6,8H,7,13H2,1-2H3

InChI Key

ODDBCCNYKLGBSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=NSN=C1C2=CC(=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline typically involves the reaction of 4-isobutoxyaniline with thiadiazole derivatives under controlled conditions. One common method involves the use of sodium in n-butanol as a solvent, where the reaction mixture is stirred at 25°C for 18 hours. The residue is then dissolved in water and extracted with methylene chloride to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Antimicrobial Properties
Research has indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial activity. The structure of 3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline suggests potential efficacy against various bacterial strains. For instance, studies have shown that similar thiadiazole derivatives have been effective against both gram-positive and gram-negative bacteria, highlighting their potential as broad-spectrum antimicrobial agents .

Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer properties. The incorporation of the thiadiazole ring into organic compounds has been linked to increased cytotoxicity against various cancer cell lines. Preliminary studies suggest that 3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline could be evaluated for its ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .

Potential Therapeutic Applications

Given its structural characteristics and biological activity, 3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline holds promise for several therapeutic applications:

  • Antimicrobial Agents : Its potential as a broad-spectrum antimicrobial agent makes it suitable for further development in treating infections caused by resistant bacterial strains.
  • Cancer Treatment : Its anticancer properties could be harnessed in developing new chemotherapeutic agents that target specific cancer types.

Case Study 1: Antimicrobial Efficacy

In a study examining various thiadiazole derivatives, researchers found that compounds similar to 3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study emphasized structure-activity relationships (SAR), suggesting that modifications to the thiadiazole ring could enhance antimicrobial potency .

Case Study 2: Anticancer Activity

A recent investigation into thiadiazole-based compounds demonstrated that certain derivatives significantly inhibited the proliferation of breast cancer cells (MCF7). The study highlighted the importance of substituents on the thiadiazole ring in enhancing cytotoxic effects. This provides a basis for exploring 3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline as a potential lead compound in anticancer drug development .

Mechanism of Action

The mechanism of action of 3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation . The compound’s structure allows it to interact with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs

Structural analogs share the 1,2,5-thiadiazole core but differ in substituents at positions 3 and 4. Key comparisons include:

Table 1: Structural Comparison of Thiadiazole Derivatives
Compound Name Substituent at Position 4 Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline Isobutoxy (branched C₄H₉O) Aniline (C₆H₅NH₂) C₁₂H₁₆N₃OS 250.35 Potential bioactivity (inferred)
3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline Butoxy (linear C₄H₉O) Aniline (C₆H₅NH₂) C₁₂H₁₆N₃OS 250.35 Similar lipophilicity, solubility likely lower due to linear chain
Xanomeline Tartrate Hexyloxy (C₆H₁₃O) Pyridine-tetrahydro methyl C₁₄H₂₃N₃OS•C₄H₆O₆ 431.51 Muscarinic agonist; soluble in protic solvents
Timolol Maleate Morpholin-4-yl Propanolamine C₁₃H₂₄N₄O₃S•C₄H₄O₄ 432.50 (free base) Beta-blocker; used in glaucoma and hypertension

Key Observations:

  • Xanomeline’s hexyloxy group increases lipophilicity, favoring membrane penetration but requiring a tartrate salt for aqueous solubility .
  • Aniline vs. Pyridine: The aniline group in the target compound provides a primary amine for hydrogen bonding, contrasting with Xanomeline’s pyridine ring, which offers aromatic π-π interactions. This difference could influence target selectivity .

Functional Analogs

Functional analogs share pharmacological targets but differ structurally:

  • Xanomeline Tartrate: Acts as a muscarinic agonist for Alzheimer’s and schizophrenia. Its larger size (vs. the target compound) and hexyloxy group optimize receptor binding, while the tartrate salt improves bioavailability .
  • Timolol Maleate : A beta-blocker with a morpholinyl substituent instead of alkoxy. The morpholine’s electron-rich oxygen enhances interactions with adrenergic receptors, demonstrating how substituent polarity dictates therapeutic class .

Research Findings and Implications

  • Solubility: Branched alkoxy groups (e.g., isobutoxy) may improve solubility in lipophilic solvents compared to linear chains (butoxy) but reduce water solubility. Xanomeline’s tartrate salt highlights the importance of counterions in balancing lipophilicity and aqueous solubility .
  • Bioactivity: Thiadiazole derivatives exhibit diverse activities depending on substituents. For example, Timolol’s morpholinyl group enables beta-blockade, whereas Xanomeline’s hexyloxy group facilitates muscarinic agonism. The target compound’s aniline group could position it for enzyme inhibition or receptor modulation, though further studies are needed .

Biological Activity

3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agricultural chemistry. Its unique structural features, including a thiadiazole ring and an isobutoxy substituent, suggest various mechanisms of action against pathogens and cancer cells.

Chemical Structure and Properties

The molecular formula for 3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline is C12H16N3OSC_{12}H_{16}N_{3}OS. The presence of the thiadiazole ring is significant as compounds with this moiety are often associated with a range of biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that 3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline exhibits promising antimicrobial and anticancer activities. The compound's mechanism of action may involve interference with cellular processes in target organisms or cells.

Antimicrobial Activity

Studies have shown that thiadiazole derivatives can inhibit the growth of various bacterial and fungal strains. The specific antimicrobial activity of 3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline has been linked to its ability to disrupt cell wall synthesis or function as a metabolic inhibitor in pathogens .

Anticancer Activity

The anticancer potential of this compound has been evaluated against multiple cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects in vitro, suggesting that 3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline may also inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activities of thiadiazole derivatives:

  • Cytotoxicity Testing : A study evaluated the cytotoxicity of various thiadiazole derivatives using bioluminescent assays on Photobacterium leiognathi, showing significant inhibition at concentrations between 0.025–0.25 mg/mL. This suggests that 3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline may exhibit similar effects .
  • Anticancer Screening : In the National Cancer Institute (NCI) screening against 60 cancer cell lines, several thiadiazole compounds exhibited notable activity. The structural similarity to these active compounds indicates that 3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline could be a candidate for further anticancer drug development .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
3-(4-Isopropoxy-1,2,5-thiadiazol-3-yl)anilineC11H13N3OSC_{11}H_{13}N_{3}OSAntimicrobial
2-[(4-Butoxy-1,2,5-thiadiazol-3-yl)oxy]-N,N,N-trimethylethanaminiumC13H20N4O2SC_{13}H_{20}N_{4}O_{2}SAnticancer
5-(4-Methoxycarbonylthio)-1,2,5-thiadiazoleC8H8N2O2SC_{8}H_{8}N_{2}O_{2}SAntifungal

This table illustrates how 3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline compares to other structurally related compounds in terms of biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.